molecular formula C12H13FO2 B3046851 Methyl 5-(4-fluorophenyl)pent-2-enoate CAS No. 1313714-60-1

Methyl 5-(4-fluorophenyl)pent-2-enoate

Cat. No.: B3046851
CAS No.: 1313714-60-1
M. Wt: 208.23 g/mol
InChI Key: BHPCQASCGYNZEM-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)pent-2-enoate is an organic compound with the molecular formula C₁₂H₁₃FO₂. It is a member of the aryl-substituted alkenes and esters, characterized by the presence of a fluorophenyl group attached to a pent-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4-fluorophenyl)pent-2-enoate can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, with the reaction temperature maintained around 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Fluorophenylpentanoic acid or fluorophenylpentanone.

    Reduction: Fluorophenylpentanol or fluorophenylpentane.

    Substitution: Various fluorophenyl-substituted derivatives.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)pent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-(4-fluorophenyl)pent-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, while the ester moiety facilitates its incorporation into larger molecular frameworks. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)pent-2-enoate
  • Methyl 5-(4-bromophenyl)pent-2-enoate
  • Methyl 5-(4-methylphenyl)pent-2-enoate

Uniqueness

Methyl 5-(4-fluorophenyl)pent-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

CAS No.

1313714-60-1

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)pent-2-enoate

InChI

InChI=1S/C12H13FO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3

InChI Key

BHPCQASCGYNZEM-UHFFFAOYSA-N

SMILES

COC(=O)C=CCCC1=CC=C(C=C1)F

Isomeric SMILES

COC(=O)/C=C/CCC1=CC=C(C=C1)F

Canonical SMILES

COC(=O)C=CCCC1=CC=C(C=C1)F

Origin of Product

United States

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